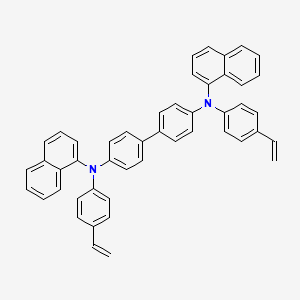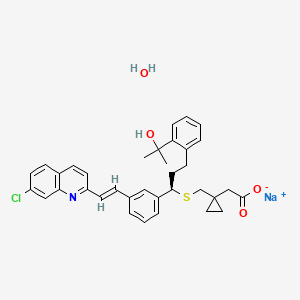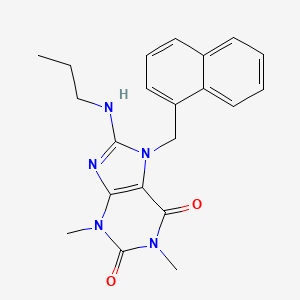
TFP-PEG4-biotinidase resistant biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TFP-PEG4-biotinidase resistant biotin is a specialized biotinylation reagent that combines biotin with a tetrafluorophenyl (TFP) ester and a polyethylene glycol (PEG) spacer. This compound is designed to resist hydrolysis by biotinidase, an enzyme that typically cleaves biotin from proteins and peptides. The PEG spacer imparts water solubility and reduces non-specific binding, making it highly useful in various biotechnological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TFP-PEG4-biotinidase resistant biotin involves the conjugation of biotinoyl-2-aminobutyric acid with a TFP ester of a discrete PEG linker. The reaction typically occurs under mild conditions, with the TFP ester reacting with primary amine groups to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques and stored under specific conditions to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
TFP-PEG4-biotinidase resistant biotin primarily undergoes biotinylation reactions, where it reacts with primary amine groups on proteins and peptides. The TFP ester is less susceptible to hydrolysis compared to NHS esters, making it more stable in aqueous media .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines and buffers that maintain a pH range of 7.5 to 8.5. The reaction conditions are typically mild, ensuring that the biotinylation process does not denature the target proteins .
Major Products Formed
The major products formed from these reactions are biotinylated proteins and peptides, which retain their biological activity and are resistant to cleavage by biotinidase .
Applications De Recherche Scientifique
TFP-PEG4-biotinidase resistant biotin has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds for various assays and experiments.
Biology: Facilitates the labeling of proteins and peptides for detection and purification.
Medicine: Employed in diagnostic assays, such as ELISAs, where resistance to biotinidase is crucial.
Industry: Utilized in the production of biotinylated reagents and kits for research and diagnostic purposes
Mécanisme D'action
The mechanism of action of TFP-PEG4-biotinidase resistant biotin involves the formation of stable amide bonds between the TFP ester and primary amine groups on target molecules. The PEG spacer enhances water solubility and reduces non-specific binding, while the chemical modification to biotin imparts resistance to biotinidase cleavage without reducing the strength of biotin-avidin binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
NHS-PEG4-biotin: Similar in structure but uses an NHS ester instead of a TFP ester, making it more susceptible to hydrolysis.
Biotin-dPEG4-MAL: Uses a maleimide group for thiol-reactive biotinylation.
Biotin-dPEG11-MAL: Similar to Biotin-dPEG4-MAL but with a longer PEG spacer
Uniqueness
TFP-PEG4-biotinidase resistant biotin is unique due to its resistance to biotinidase cleavage and its stability in aqueous media. The TFP ester provides a more stable alternative to NHS esters, and the PEG spacer enhances solubility and reduces non-specific binding .
Propriétés
Formule moléculaire |
C31H44F4N4O9S |
|---|---|
Poids moléculaire |
724.8 g/mol |
Nom IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H44F4N4O9S/c1-2-21(37-24(40)6-4-3-5-23-28-22(18-49-23)38-31(43)39-28)30(42)36-8-10-45-12-14-47-16-15-46-13-11-44-9-7-25(41)48-29-26(34)19(32)17-20(33)27(29)35/h17,21-23,28H,2-16,18H2,1H3,(H,36,42)(H,37,40)(H2,38,39,43) |
Clé InChI |
IOOKENPHEAMTTM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)NCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B12041126.png)

![N'-[(E)-2-furylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041135.png)

![N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B12041140.png)

![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)
![(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide](/img/structure/B12041161.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041171.png)



![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)
